Lipophilicity (LogP) Differentiation: Meta- vs. Para-Methoxymethyl Isomer
The calculated LogP of 3-(methoxymethyl)benzonitrile (1.70) [1] is approximately 31% higher than that of the para-isomer (XLogP = 1.3) . This difference arises from the meta-substitution pattern affecting the dipole moment and hydrophobic surface area of the molecule. Higher LogP correlates with increased lipophilicity, which can enhance passive membrane permeability and alter chromatographic retention times in reversed-phase HPLC purification. The ortho-isomer shares a similar LogP (1.70) , but its distinct spatial orientation and potential for intramolecular interactions differentiate its behavior in biological and synthetic contexts.
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP/XLogP) |
|---|---|
| Target Compound Data | LogP = 1.70 (3-(methoxymethyl)benzonitrile) [1] |
| Comparator Or Baseline | XLogP = 1.3 for 4-(methoxymethyl)benzonitrile (CAS 1515-85-1) ; LogP = 1.70 for 2-(methoxymethyl)benzonitrile (CAS 57991-54-5) |
| Quantified Difference | ΔLogP (meta – para) = +0.40; approximately 31% higher than para-isomer. Meta and ortho isomers are approximately equivalent in LogP. |
| Conditions | Calculated values from molbase (ALOGPS/CLogP algorithms) [1] and chem960 (XLogP3) |
Why This Matters
Higher LogP versus the para-isomer may improve membrane permeability for cell-based assays and alters chromatographic retention properties during purification, impacting both biological screening and synthetic workflow decisions.
- [1] Molbase. 3-(Methoxymethyl)benzonitrile (CAS 1515-86-2) – Calculated LogP = 1.70468. Retrieved from https://qiye.molbase.cn/1515-86-2.html View Source
